N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-27-11-10-24-9-8-16-17(22(24)26)4-3-5-18(16)28-13-21(25)23-15-6-7-19-20(12-15)30-14-29-19/h3-9,12H,2,10-11,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEYUQVKDYJZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and isoquinoline intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include ethyl chloroacetate, isoquinoline derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for understanding biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Target Compound vs. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide ()
- Benzodioxol Substituent: Both compounds share the 1,3-benzodioxol group, but the target compound substitutes the ethyl-chloroacetamide side chain in ’s compound with a dihydroisoquinolin-oxyacetamide moiety.
- Hydrogen Bonding: The compound in forms N–H···O hydrogen bonds, creating chains along the b-axis in its crystal lattice.
Target Compound vs. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()
- Heterocyclic Core: The target compound’s 1,2-dihydroisoquinolinone contrasts with the 3,4-dihydroisoquinolinone in ’s compound. This positional difference in saturation may influence conformational flexibility and binding to biological targets.
- Substituents : The ethoxyethyl group in the target compound vs. the 2-methylphenylmethyl group in ’s analog impacts lipophilicity (XLogP3: 3.9 for ’s compound; estimated higher for the target due to the ethoxy group) and metabolic stability .
Physicochemical Properties
Key Observations :
- The target compound’s higher rotatable bond count compared to ’s compound (8 vs. 6) suggests greater conformational flexibility, which may affect bioavailability.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds with similar structures often exhibit various biological activities including:
- Antitumor Activity : Compounds derived from isoquinoline structures have shown significant antitumor properties by inducing apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Enzyme Inhibition | Targeting specific kinases | |
| Immunomodulation | Enhancing immune response |
Antitumor Studies
A study published in PubMed evaluated the antitumor effects of a related compound. The results demonstrated that the compound exhibited an IC50 value in the nanomolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study: PD-L1 Inhibition
In a recent investigation into PD-L1 inhibitors, compounds similar to this compound were evaluated for their ability to block the PD-1/PD-L1 interaction. The study found that these compounds could effectively disrupt this pathway, which is crucial for tumor immune evasion.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also maintain a safety margin in normal cells.
Table 2: Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide?
- Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Nucleophilic substitution for attaching the ethoxyethyl group to the isoquinoline core.
- Mitsunobu reaction or Williamson ether synthesis to form the ether linkage between the acetamide and benzodioxole moieties .
- Recrystallization (e.g., using pet-ether or DMF/water) for purification, monitored by TLC .
- Key Considerations : Optimize reaction time (4–6 hours under reflux) and stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroacetyl chloride to intermediates) to avoid side products .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, ethoxyethyl signals at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H] ion at m/z 452.4) .
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O interactions observed in benzodioxole derivatives ).
Q. What are the primary pharmacological targets hypothesized for this compound?
- Answer : Based on structural analogs (e.g., benzodioxole-containing acetamides), potential targets include:
- Cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to anti-inflammatory activity in related compounds .
- GABA receptors or ion channels modulated by isoquinoline derivatives .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound across studies be resolved?
- Answer : Common sources of contradiction include:
- Purity variability : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to replicate results .
- Structural analogs : Compare activity with derivatives (e.g., replacing ethoxyethyl with methyl groups) to isolate structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for optimizing the compound’s bioavailability?
- Answer : Address poor solubility/permeability via:
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated benzodioxole) to enhance absorption .
- Nanoparticle encapsulation : Use PLGA polymers for controlled release, validated by in vivo pharmacokinetic studies in rodents .
- Data Support : LogP calculations (e.g., predicted LogP = 2.8 via ChemDraw) guide lipid solubility adjustments .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
